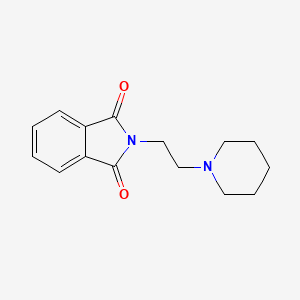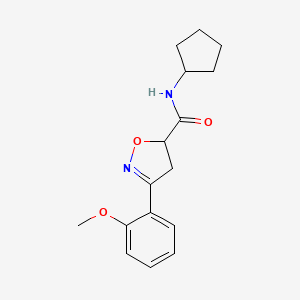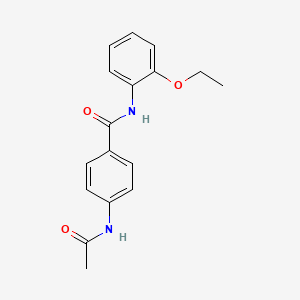![molecular formula C16H11FN2O B5562260 3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C16H11FN2O and its molecular weight is 266.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.08554114 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Sensing Applications
Quinoxalinone derivatives have been extensively studied for their potential as fluorescent chemical sensors due to their photophysical properties. For instance, quinoxalinone-based compounds have been utilized as fluoroionophores for sensitive and selective detection of metal ions such as Fe(3+) in various media, highlighting their application in environmental monitoring and analytical chemistry (Zhang et al., 2007). Additionally, these compounds are explored for pH sensing in biological systems, offering tools for bioimaging and diagnostics (Zhu et al., 2018).
Organic Synthesis and Material Science
Quinoxalinone frameworks serve as key intermediates in the synthesis of complex organic molecules and materials. The superelectrophilic activation of N-aryl amides of 3-arylpropynoic acids, for example, leads to the formation of quinolin-2(1H)-one derivatives, showcasing the versatility of quinoxalinone derivatives in organic synthesis (Ryabukhin et al., 2014). These compounds also find applications in developing viscosity-sensitive fluorescent probes, which are crucial for studying dynamic biological processes (Wang et al., 2009).
Photoluminescence and Optoelectronics
The photoluminescence behavior of quinoxalinone derivatives is of significant interest for optoelectronic applications. Such compounds have been incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices, contributing to the advancement of display and lighting technologies (Padma et al., 2017). The tunable solid-state fluorescence emission of anthracene-based fluorophores, including quinoxalinone derivatives, further underscores their potential in creating materials with customizable optical properties (Sun et al., 2013).
Advanced Materials for Sensing and Electronics
Quinoxalinone derivatives are explored for creating advanced materials with specific sensing and electronic properties. For instance, their application in the preparation of fluoroionophores demonstrates the adaptability of these compounds in developing new materials for metal ion detection (Ahmad et al., 1995). Moreover, their role in the synthesis of high-temperature proton exchange membrane fuel cells highlights the contribution of quinoxalinone derivatives to renewable energy technologies (Hsu et al., 2018).
Propriétés
IUPAC Name |
3-[(E)-2-(2-fluorophenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-12-6-2-1-5-11(12)9-10-15-16(20)19-14-8-4-3-7-13(14)18-15/h1-10H,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNPRTWKUJTBS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)

![N-[(furan-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5562216.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![11-(2-Ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5562279.png)
